molecular formula C14H23NO2 B6615624 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- CAS No. 85890-70-6

2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-

Cat. No. B6615624
CAS RN: 85890-70-6
M. Wt: 237.34 g/mol
InChI Key: HQZWWBYUGZRNPM-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- (hereafter referred to as 2C1-3-2,6-DM-4-M-5,5-DM) is a type of cyclic ether molecule with a unique structure and a variety of applications in scientific research and laboratory experiments. This molecule is widely used in the fields of organic synthesis, biochemistry, and pharmacology. 2C1-3-2,6-DM-4-M-5,5-DM is a cyclic ether with a five-membered ring structure, and has a molecular weight of 191.25 g/mol. It is a colorless liquid at room temperature and is soluble in most organic solvents.

Scientific Research Applications

2C1-3-2,6-DM-4-M-5,5-DM has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of organic compounds, such as dyes, catalysts, and surfactants. Additionally, 2C1-3-2,6-DM-4-M-5,5-DM has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 2C1-3-2,6-DM-4-M-5,5-DM is not well understood. However, it is believed that the cyclic ether structure of 2C1-3-2,6-DM-4-M-5,5-DM allows it to interact with and disrupt the function of proteins and enzymes. This disruption of protein and enzyme function is believed to be responsible for the pharmacological effects of 2C1-3-2,6-DM-4-M-5,5-DM.
Biochemical and Physiological Effects
2C1-3-2,6-DM-4-M-5,5-DM has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anticonvulsant, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

2C1-3-2,6-DM-4-M-5,5-DM is a useful molecule for laboratory experiments due to its solubility in most organic solvents, its stability, and its low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research on 2C1-3-2,6-DM-4-M-5,5-DM. For example, further research is needed to better understand the mechanism of action of this molecule and its effects on biochemical and physiological processes. Additionally, further research is needed to develop more efficient synthesis methods for 2C1-3-2,6-DM-4-M-5,5-DM. Additionally, further research is needed to identify potential applications of 2C1-3-2,6-DM-4-M-5,5-DM in the fields of medicine, agriculture, and industry. Finally, further research is needed to identify potential side effects and safety concerns associated with the use of 2C1-3-2,6-DM-4-M-5,5-DM.

Synthesis Methods

2C1-3-2,6-DM-4-M-5,5-DM can be synthesized through a variety of methods, including Wittig reaction, Grignard reaction, and condensation reaction. The Wittig reaction is the most commonly used method for the synthesis of 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclic ether. The Grignard reaction is another method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a cyclic ether. The condensation reaction is a third method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with an acid chloride or anhydride to form a cyclic ether.

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10-8-15(9-11(2)17-10)12-5-13(16)7-14(3,4)6-12/h5,10-11H,6-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZWWBYUGZRNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405566
Record name 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-

CAS RN

85890-70-6
Record name 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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